molecular formula C28H17F3N2O3 B12452373 2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12452373
M. Wt: 486.4 g/mol
InChI Key: IPBQLNHFSXTNME-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ISOINDOLE-5-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a trifluoromethyl group, and an isoindole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of metal-free oxidative trifluoromethylation of indoles with CF3SO2Na . This method is advantageous due to its environmental friendliness and cost-effectiveness.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoindole compounds.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ISOINDOLE-5-CARBOXAMIDE is unique due to its combination of a biphenyl group, an isoindole structure, and a trifluoromethyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H17F3N2O3

Molecular Weight

486.4 g/mol

IUPAC Name

1,3-dioxo-2-(2-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C28H17F3N2O3/c29-28(30,31)19-9-6-10-20(16-19)32-25(34)18-13-14-22-23(15-18)27(36)33(26(22)35)24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-16H,(H,32,34)

InChI Key

IPBQLNHFSXTNME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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